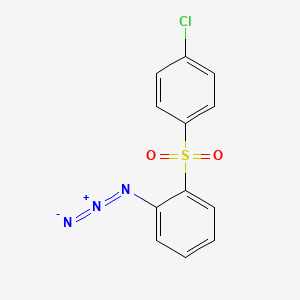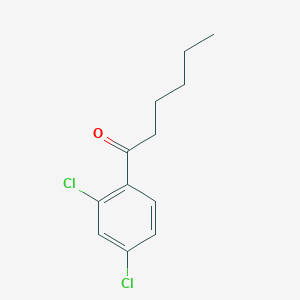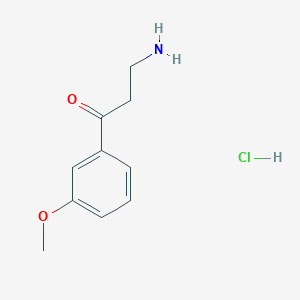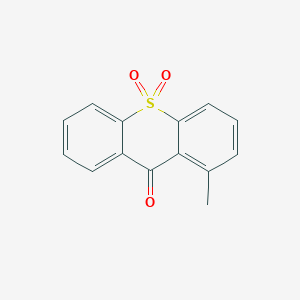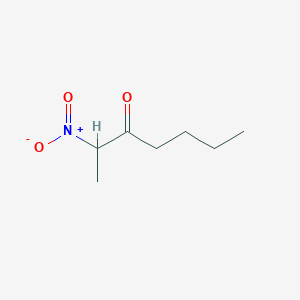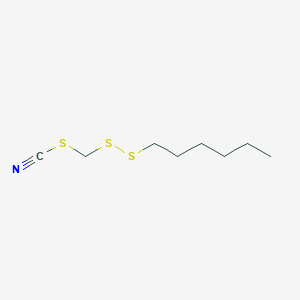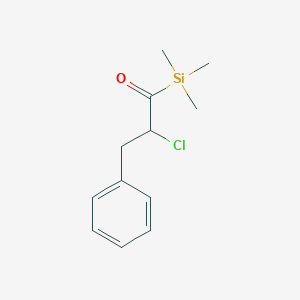
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a chloro group, a phenyl group, and a trimethylsilyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropan-1-one with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products such as 2-azido-3-phenyl-1-(trimethylsilyl)propan-1-one.
Reduction Reactions: Products such as 2-chloro-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation Reactions: Products such as 2-chloro-3-(4-hydroxyphenyl)-1-(trimethylsilyl)propan-1-one.
Scientific Research Applications
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-phenylpropan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties.
3-Phenyl-1-(trimethylsilyl)propan-1-one: Lacks the chloro group, affecting its reactivity.
2-Chloro-3-(trimethylsilyl)propan-1-one: Lacks the phenyl group, altering its aromatic interactions.
Uniqueness
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of all three functional groups (chloro, phenyl, and trimethylsilyl) on the same molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61157-35-5 |
|---|---|
Molecular Formula |
C12H17ClOSi |
Molecular Weight |
240.80 g/mol |
IUPAC Name |
2-chloro-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17ClOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI Key |
WRHDFVVHRCZXKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


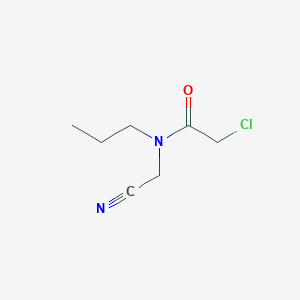

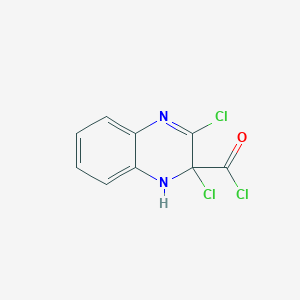

![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
